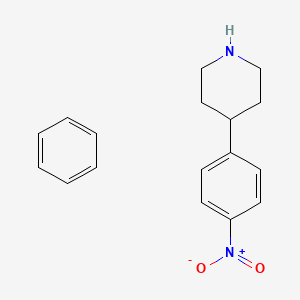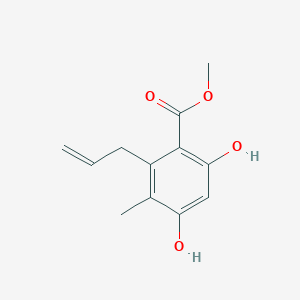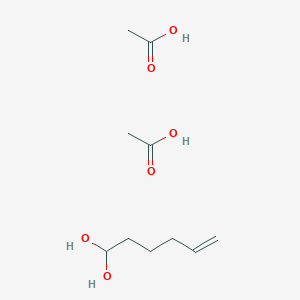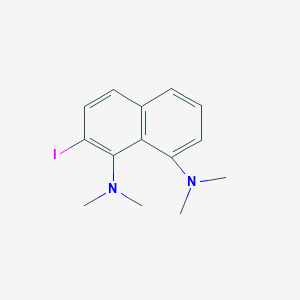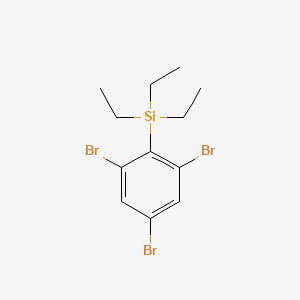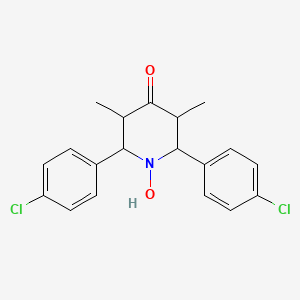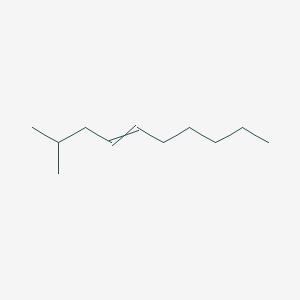![molecular formula C22H11F12N B12538007 2,6-Bis[3,5-bis(trifluoromethyl)phenyl]aniline CAS No. 667938-69-4](/img/structure/B12538007.png)
2,6-Bis[3,5-bis(trifluoromethyl)phenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[3,5-bis(trifluoromethyl)phenyl]aniline is a chemical compound with the molecular formula C22H11F12N. It is characterized by the presence of trifluoromethyl groups attached to the phenyl rings, which are further connected to an aniline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[3,5-bis(trifluoromethyl)phenyl]aniline typically involves the reaction of 2,6-dibromoaniline with 3,5-bis(trifluoromethyl)phenylboronic acid under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[3,5-bis(trifluoromethyl)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives
Scientific Research Applications
2,6-Bis[3,5-bis(trifluoromethyl)phenyl]aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Bis[3,5-bis(trifluoromethyl)phenyl]aniline involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)aniline: A related compound with similar trifluoromethyl groups but different substitution pattern.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another compound with similar structural motifs used in organocatalysis.
(S)-a,a-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol: A compound used in asymmetric synthesis.
Uniqueness
2,6-Bis[3,5-bis(trifluoromethyl)phenyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high fluorine content contributes to its stability and reactivity, making it valuable in various applications .
Properties
CAS No. |
667938-69-4 |
|---|---|
Molecular Formula |
C22H11F12N |
Molecular Weight |
517.3 g/mol |
IUPAC Name |
2,6-bis[3,5-bis(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C22H11F12N/c23-19(24,25)12-4-10(5-13(8-12)20(26,27)28)16-2-1-3-17(18(16)35)11-6-14(21(29,30)31)9-15(7-11)22(32,33)34/h1-9H,35H2 |
InChI Key |
DYWSMARJAXQXSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-Methyl[(3-nitrophenyl)(phenyl)methylidene]oxidanium](/img/structure/B12537926.png)
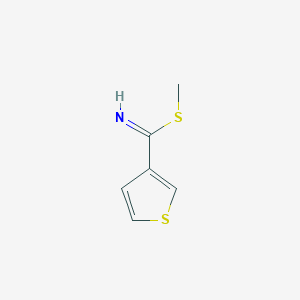

![3-[(1R)-1-(methoxymethoxy)-3-phenylpropyl]cyclohex-2-en-1-one](/img/structure/B12537932.png)

